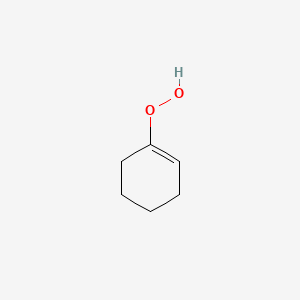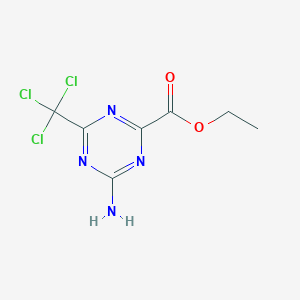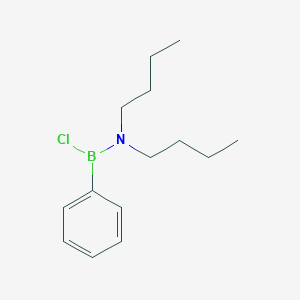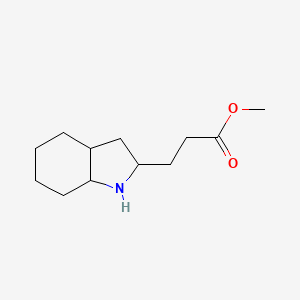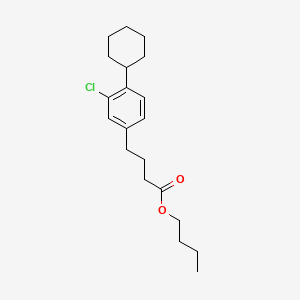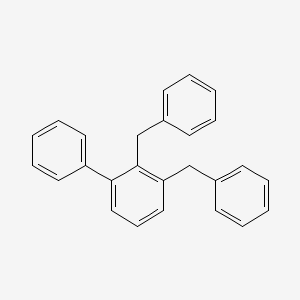
2,3-Dibenzyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibenzyl-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The structure of 2,3-Dibenzyl-1,1’-biphenyl includes two benzyl groups attached to the biphenyl core, making it a unique and interesting molecule for various applications in chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl compounds, including 2,3-Dibenzyl-1,1’-biphenyl, can be achieved through several methods. One common approach involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as CuCl . This method is known for its mild conditions and good yields.
Another method involves the Ullmann reaction , which constructs biphenyl frameworks from aryl halides in the presence of copper. This reaction, however, requires harsh conditions and may have erratic yields .
Industrial Production Methods
In industrial settings, the production of biphenyl compounds often utilizes catalytic coupling reactions such as the Kharasch, Negishi, Stille, and Suzuki reactions . These methods are favored for their efficiency and scalability, although they may involve complex work-ups and expensive catalysts.
化学反応の分析
Types of Reactions
2,3-Dibenzyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Chlorine (Cl₂) in the presence of a catalyst like iron (Fe) for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated biphenyls, nitro biphenyls, or sulfonated biphenyls.
科学的研究の応用
2,3-Dibenzyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2,3-Dibenzyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, biphenyl derivatives have been studied as PD-1/PD-L1 inhibitors , which are important in cancer immunotherapy . The compound may interact with proteins and enzymes, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Diphenyl-2-propanone: Used as a precursor in the synthesis of polyphenylene dendrimers.
Benzyl alcohol: A simple aromatic alcohol with various industrial applications.
Diphenyl disulfide: An organic disulfide used in organic synthesis.
Uniqueness
2,3-Dibenzyl-1,1’-biphenyl is unique due to its specific structure, which includes two benzyl groups attached to the biphenyl core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
31307-60-5 |
|---|---|
分子式 |
C26H22 |
分子量 |
334.5 g/mol |
IUPAC名 |
1,2-dibenzyl-3-phenylbenzene |
InChI |
InChI=1S/C26H22/c1-4-11-21(12-5-1)19-24-17-10-18-25(23-15-8-3-9-16-23)26(24)20-22-13-6-2-7-14-22/h1-18H,19-20H2 |
InChIキー |
SAOWVTXHYIAIGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


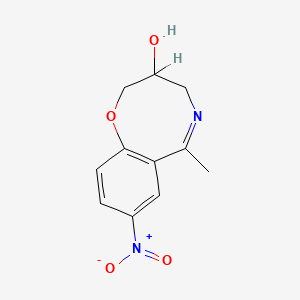
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
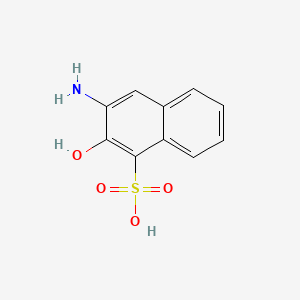
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

